molecular formula C17H26N2O3 B6960304 N-(3,5-dimethoxyphenyl)-1-(oxolan-3-yl)piperidin-4-amine

N-(3,5-dimethoxyphenyl)-1-(oxolan-3-yl)piperidin-4-amine

Cat. No.: B6960304
M. Wt: 306.4 g/mol
InChI Key: RJLWIGPPMFSDLX-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-1-(oxolan-3-yl)piperidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a common structural motif in medicinal chemistry, and is substituted with a 3,5-dimethoxyphenyl group and an oxolan-3-yl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-1-(oxolan-3-yl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-20-16-9-14(10-17(11-16)21-2)18-13-3-6-19(7-4-13)15-5-8-22-12-15/h9-11,13,15,18H,3-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLWIGPPMFSDLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC2CCN(CC2)C3CCOC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-1-(oxolan-3-yl)piperidin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the 3,5-dimethoxyphenyl group and the oxolan-3-yl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production also emphasizes the optimization of reaction conditions to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-1-(oxolan-3-yl)piperidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-1-(oxolan-3-yl)piperidin-4-amine has several applications in scientific research, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is explored for its potential therapeutic effects, including its use as a lead compound in drug discovery.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-1-(oxolan-3-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives with different substituents, such as:

  • N-(3,5-dimethoxyphenyl)-1-(oxolan-3-yl)piperidin-4-amine
  • This compound
  • This compound

Uniqueness

What sets this compound apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

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